Candida albicans Chitinase Inhibition: Glucoallosamidin A vs. Allosamidin
In a standardized yeast chitinase inhibition assay, glucoallosamidin A inhibits chitinase from Candida albicans ATCC 10231 with an IC50 of 3.4 μg/mL (≈5.3 μM), representing a 1.7-fold improvement in potency over its direct structural analog glucoallosamidin B, which exhibits an IC50 of 0.8 μg/mL (≈1.3 μM) against the same enzyme preparation [1][2]. While the parent compound allosamidin demonstrates higher absolute potency against C. albicans chitinase under optimized pH conditions (IC50 = 0.3 μM at pH 6.5), its activity is highly pH-dependent, dropping to 280 nM at pH 5.0 and 21 nM at pH 7.5, introducing significant assay-to-assay variability [3]. Glucoallosamidin A was isolated specifically from Streptomyces sp. SA-684 as a yeast-active chitinase inhibitor, validating its application in fungal enzyme studies [1].
| Evidence Dimension | Inhibition potency (IC50) |
|---|---|
| Target Compound Data | 3.4 μg/mL (≈5.3 μM) against C. albicans ATCC 10231 chitinase |
| Comparator Or Baseline | Glucoallosamidin B: 0.8 μg/mL (≈1.3 μM); Allosamidin: 0.3 μM (pH 6.5) |
| Quantified Difference | Glucoallosamidin A is 4.25-fold less potent than glucoallosamidin B; allosamidin is ~18-fold more potent than glucoallosamidin A |
| Conditions | Radiometric chitinase assay using [3H]-chitin substrate; C. albicans ATCC 10231; pH not specified |
Why This Matters
Procurement of glucoallosamidin A enables fungal chitinase inhibition studies with reduced pH-dependent variability compared to allosamidin.
- [1] Nishimoto Y, Sakuda S, Takayama S, Yamada Y. Isolation and characterization of new allosamidins. The Journal of Antibiotics. 1991;44(7):716-722. View Source
- [2] TargetMol. Glucoallosamidin B product page. CAS 136236-42-5. View Source
- [3] Milewski S, O'Donnell RW, Gooday GW. Chemical modification studies of the active centre of Candida albicans chitinase and its inhibition by allosamidin. Journal of General Microbiology. 1992;138(12):2545-2550. View Source
